1-Oxido-2-pyridin-4-ylpyrimidin-1-ium
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Overview
Description
1-Oxido-2-pyridin-4-ylpyrimidin-1-ium is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is notable for its unique structure, which includes an oxido group attached to the nitrogen atom of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium typically involves the cyclization of pyridine and pyrimidine precursors under oxidative conditions. One common method includes the reaction of pyridine-4-carbaldehyde with guanidine in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as transition metal complexes can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium undergoes various chemical reactions, including:
Oxidation: The oxido group can participate in further oxidation reactions, potentially forming more complex oxides.
Reduction: Reduction of the oxido group can yield the corresponding hydroxyl derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Higher oxides.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
1-Oxido-2-pyridin-4-ylpyrimidin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The oxido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes. These interactions make it a potent inhibitor of various biological pathways .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine and pyrimidine moieties but lacks the oxido group.
Pyridinone derivatives: Similar in structure but with different functional groups, leading to varied biological activities.
Uniqueness: 1-Oxido-2-pyridin-4-ylpyrimidin-1-ium is unique due to the presence of the oxido group, which enhances its reactivity and potential for forming hydrogen bonds.
Properties
CAS No. |
142114-64-5 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-oxido-2-pyridin-4-ylpyrimidin-1-ium |
InChI |
InChI=1S/C9H7N3O/c13-12-7-1-4-11-9(12)8-2-5-10-6-3-8/h1-7H |
InChI Key |
XQJKBLYPXAWOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C([N+](=C1)[O-])C2=CC=NC=C2 |
Origin of Product |
United States |
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